molecular formula C19H18N2O7 B3986086 Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3986086
M. Wt: 386.4 g/mol
InChI Key: IWSJQOMOUXCQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type dihydropyrimidine (DHPM) derivative characterized by a furan-2-carbonyloxy group at the 4-position of the phenyl ring and a methoxy substituent at the 3-position of the same aromatic system. The DHPM scaffold is a privileged structure in medicinal chemistry, known for diverse bioactivities, including enzyme inhibition and antioxidant properties . The 2-oxo group at the pyrimidine ring distinguishes it from thioxo derivatives, which are associated with superior radical scavenging activity .

Properties

IUPAC Name

methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7/c1-10-15(18(23)26-3)16(21-19(24)20-10)11-6-7-12(14(9-11)25-2)28-17(22)13-5-4-8-27-13/h4-9,16H,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSJQOMOUXCQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydropyrimidine core with various substituents that may influence its biological activity. The presence of functional groups such as methoxy and carbonyl moieties is critical for its interaction with biological targets.

Biological Activities

1. Antioxidant Activity

Research has demonstrated that derivatives of tetrahydropyrimidine, including the compound , exhibit significant antioxidant properties. In vitro assays indicated that these compounds can scavenge free radicals effectively, with IC50 values indicating their potency. For instance, studies showed that some derivatives had IC50 values ranging from 6.2616.261 to 2358μM2358\,\mu M for radical scavenging activity .

2. Antidiabetic Activity

The compound has also shown promise as an antidiabetic agent. Inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion, was assessed using various derivatives. The most potent compounds exhibited IC50 values as low as 6.539μM6.539\,\mu M, suggesting strong potential for managing postprandial blood glucose levels .

3. Anticancer Activity

Cytotoxicity assays against cancer cell lines (e.g., HepG2) revealed that the compound possesses cytotoxic effects with IC50 values between 5.3515.351 and 18.69μg/mL18.69\,\mu g/mL. This indicates a promising avenue for further exploration in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activities observed can be attributed to specific structural features of the compound:

Substituent Effect on Activity
Methoxy groupEnhances lipophilicity and binding affinity
Carbonyl moietyCritical for antioxidant activity
Halogen substitutionsInfluence enzyme inhibition efficacy

The position and nature of these substituents significantly impact the compound's interaction with biological targets, thereby modulating its pharmacological properties .

The mechanisms underlying the biological activities of this compound include:

  • Radical Scavenging : The ability to donate electrons to free radicals reduces oxidative stress.
  • Enzyme Inhibition : Compounds inhibit alpha-amylase by binding to its active site, thereby preventing carbohydrate breakdown.
  • Induction of Apoptosis : Cytotoxic effects may be mediated through pathways leading to programmed cell death in cancer cells.

Case Studies and Experimental Findings

In a study focusing on the synthesis and evaluation of related compounds, several derivatives were screened for their biological activities using both in vitro and in silico methods. Notably:

  • Compound 5c demonstrated the highest radical scavenging activity with an IC50 of 6.261μM6.261\mu M.
  • Compound 5g showed the most potent inhibition of alpha-amylase with an IC50 value of 6.539μM6.539\mu M .

These findings underscore the potential for developing new therapeutics based on this chemical scaffold.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their substituent effects are summarized below:

Compound Name Substituents at Position 4 (Pyrimidine Ring) Substituent at Position 2 (Pyrimidine Ring) Key Bioactivity (IC50 or Inhibition %) Source
Target Compound 4-(Furan-2-carbonyloxy)-3-methoxyphenyl Oxo Not reported -
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-...* 5-Methylthiophen-2-yl Oxo 396.7 ± 1.5 µM (Thymidine phosphorylase inhibition)
Methyl 4-(4-trifluoromethylphenyl)-...* 4-Trifluoromethylphenyl Oxo 389.2 ± 6.2 µM (Thymidine phosphorylase inhibition)
Methyl 4-(4-ethoxyphenyl)-...* 4-Ethoxyphenyl Oxo 322.6 ± 1.6 µM (Thymidine phosphorylase inhibition)
Methyl 4-(furan-2-yl)-2-thioxo-...† Furan-2-yl Thioxo 0.6 mg/mL (DPPH scavenging)
Methyl 4-(3-hydroxyphenyl)-...‡ 3-Hydroxyphenyl Oxo Not reported (Reduced lipophilicity)

*Data from thymidine phosphorylase inhibition studies ; †Antioxidant activity from Mansouri et al. ; ‡Hydroxyl group reduces lipophilicity compared to methoxy .

Key Observations:

Substituent Effects on Enzyme Inhibition: Electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position of the phenyl ring enhance thymidine phosphorylase inhibition (IC50 = 389.2 µM) compared to electron-donating groups like ethoxy (IC50 = 322.6 µM) .

Antioxidant Activity :

  • Thioxo derivatives (e.g., Methyl 4-(furan-2-yl)-2-thioxo-...) exhibit superior DPPH scavenging (IC50 = 0.6 mg/mL) compared to oxo analogs, likely due to enhanced radical stabilization via sulfur’s lone pairs . The target compound’s 2-oxo group may limit its antioxidant efficacy.

Lipophilicity and Bioavailability :

  • Methoxy substituents (logP ~1.5–2.0) improve membrane permeability compared to hydroxylated analogs (logP ~0.5–1.0) . The 3-methoxy group in the target compound may enhance bioavailability relative to the 3-hydroxyphenyl analog .

Synthetic Accessibility: Analogous compounds are synthesized via Biginelli reactions using Lewis acid catalysts (e.g., FeCl3 or CuCl2) under solvent-free or ethanol-reflux conditions . Yields for furan-containing derivatives range from 70–85% , suggesting feasible scalability for the target compound.

Q & A

(Basic) What are the standard synthetic protocols for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with condensation of substituted aldehydes (e.g., 3-hydroxybenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) in the presence of urea and a catalyst (e.g., HCl or acetic acid) under reflux conditions. Cyclization forms the tetrahydropyrimidine core, followed by esterification or functional group modifications. For example, the furan-2-carbonyloxy group is introduced via acylation of the phenolic hydroxyl group using furan-2-carbonyl chloride .

(Advanced) How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:
Optimization requires systematic parameter adjustments:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while dichloromethane minimizes side reactions during acylation .
  • Temperature control : Maintain 60–80°C during cyclization to prevent premature decomposition .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts (e.g., montmorillonite K10) improve regioselectivity .
  • Workup protocols : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

(Basic) What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., furan carbonyl at ~165 ppm in ¹³C NMR) and confirms stereochemistry .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns (e.g., tetrahydropyrimidine ring puckering) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 443.1452) .

(Advanced) How should researchers address contradictions in spectroscopic data during structural analysis?

Methodological Answer:

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations) to resolve ambiguities in diastereomer assignments .
  • Dynamic NMR : Analyze temperature-dependent spectral changes to detect conformational flexibility .
  • Complementary techniques : Pair IR spectroscopy (C=O stretching at ~1700 cm⁻¹) with X-ray data to confirm functional group orientation .

(Basic) What initial biological screening approaches are used to assess its activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or cyclooxygenase-2 (COX-2) at 10–100 μM concentrations using fluorogenic substrates .
  • Antimicrobial screening : Perform agar diffusion assays (e.g., E. coli or S. aureus) with 50–200 μg/mL compound concentrations .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

(Advanced) How to resolve discrepancies in bioactivity results across studies?

Methodological Answer:

  • Dose-response refinement : Test activity across a broader concentration range (e.g., 1 nM–1 mM) to identify non-linear effects .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected biological targets .
  • Molecular docking : Compare binding poses in protein active sites (e.g., COX-2) to explain potency variations .

(Advanced) What strategies exist to enhance solubility for pharmacological studies?

Methodological Answer:

  • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin inclusion complexes .
  • Salt formation : Synthesize hydrochloride or sodium salts via acid/base treatment .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the ester moiety .

(Basic) How to validate purity using chromatography?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 250 mm), 1.0 mL/min flow rate, and UV detection at 254 nm. A single peak with >95% area indicates purity .
  • TLC : Monitor reactions using silica plates with ethyl acetate/hexane (3:7); Rf ~0.5 under UV .

(Advanced) What computational methods predict reactivity and regioselectivity?

Methodological Answer:

  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict acylation site preferences .
  • Molecular dynamics : Simulate solvent effects on cyclization pathways (e.g., explicit water models) .
  • Docking studies : Screen against enzyme active sites (e.g., AutoDock Vina) to prioritize synthetic analogs .

(Advanced) How to elucidate degradation pathways under different storage conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) .
  • LC-MS analysis : Identify degradation products (e.g., ester hydrolysis to carboxylic acid) using a Q-TOF mass spectrometer .
  • Kinetic modeling : Calculate activation energy (Arrhenius plot) to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.